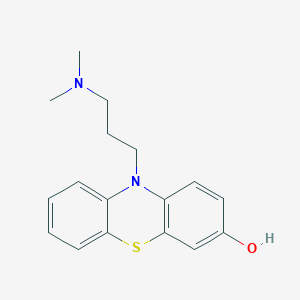

3-Hydroxypromazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-12-13(20)8-9-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWHSDRYYOAXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185488 | |

| Record name | 3-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-85-8 | |

| Record name | 3-Hydroxypromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxypromazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypromazine is a significant metabolite of the phenothiazine antipsychotic drug, promazine. This document provides a comprehensive technical overview of its chemical structure, properties, and inferred biological activities. While experimental data for this compound is limited, this guide synthesizes available information and extrapolates potential characteristics and methodologies based on closely related compounds. The content herein is intended to serve as a foundational resource for researchers engaged in the study of phenothiazine metabolism, pharmacokinetics, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 10-[3-(dimethylamino)propyl]phenothiazin-3-ol, is a derivative of promazine characterized by the addition of a hydroxyl group at the 3-position of the phenothiazine ring.[1] This structural modification is a result of metabolic processes in the body.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Identifiers:

-

IUPAC Name: 10-[3-(dimethylamino)propyl]phenothiazin-3-ol[1][2]

-

SMILES: CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31[1]

-

InChI Key: FCWHSDRYYOAXGG-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 300.4 g/mol | [1][2] |

| Monoisotopic Mass | 300.12963444 Da | PubChem (Computed) |

| XLogP3 | 4.2 | PubChem (Computed) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Signaling Pathways and Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, its mechanism of action can be inferred from its structural similarity to promazine and other phenothiazine antipsychotics. Promazine and its analogues are known to interact with a variety of neurotransmitter receptors. The primary mechanism of action for antipsychotic effects is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Additionally, phenothiazines often exhibit antagonist activity at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which contributes to their side effect profile, including sedation, anticholinergic effects, and orthostatic hypotension.

As a hydroxylated metabolite, this compound is likely to retain affinity for these receptors. The introduction of a hydroxyl group can, in some cases, alter the binding affinity and selectivity for different receptor subtypes.

Experimental Protocols

While a dedicated, standardized protocol for the synthesis and analysis of this compound is not widely published, the following sections outline plausible methodologies based on the analysis of promazine and its metabolites, as well as general techniques for similar compounds.

Isolation from Biological Matrices

This compound is a known metabolite of promazine and can be isolated from biological samples such as urine. The general workflow for its isolation is as follows:

Methodology:

-

Sample Preparation: Collect urine samples from subjects administered with promazine.

-

Enzymatic Hydrolysis: Since this compound is often present as a glucuronide or sulfate conjugate, treat the urine sample with β-glucuronidase and arylsulfatase to cleave the conjugate and release the free metabolite.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate the analyte from the aqueous matrix.

-

Purification: Further purify the extracted sample using preparative high-performance liquid chromatography (HPLC) to obtain a pure fraction of this compound.

Analytical Methods

An HPLC method for the analysis of this compound can be adapted from established methods for other phenothiazines.

Proposed HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength around 254 nm |

| Injection Volume | 20 µL |

digraph "HPLC_Analysis_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=normal, fontname="Arial", fontsize=9];sample_prep [label="Sample Preparation\n(Extraction/Dilution)"]; injection [label="Injection into HPLC System"]; separation [label="Chromatographic Separation\n(C18 Column)"]; detection [label="UV Detection"]; data_analysis [label="Data Analysis\n(Quantification)"]; result [label="Concentration of\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

sample_prep -> injection; injection -> separation; separation -> detection; detection -> data_analysis; data_analysis -> result; }

GC-MS is a powerful technique for the identification and quantification of metabolites. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic properties.

Proposed GC-MS Conditions:

| Parameter | Condition |

| Derivatization | Silylation (e.g., with BSTFA) to cap the hydroxyl and amine groups |

| GC Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Conclusion

This compound is a key metabolite in the biotransformation of promazine. While direct experimental data on its physicochemical properties and pharmacological profile are limited, its structural relationship to other phenothiazines allows for informed postulations regarding its biological activity and analytical methodologies. This guide provides a consolidated resource to aid researchers in designing experiments and furthering the understanding of this and related compounds. Further investigation is warranted to fully characterize the properties and pharmacological significance of this compound.

References

An In-depth Technical Guide to 3-Hydroxypromazine (CAS Number: 316-85-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypromazine, a significant metabolite of the phenothiazine antipsychotic promazine, has garnered interest due to its pharmacological activity, particularly its interaction with dopamine receptors. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, pharmacology, and analytical methods. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound, with the CAS number 316-85-8, is a phenothiazine derivative. Its chemical structure consists of a phenothiazine core with a 3-(dimethylamino)propyl side chain attached to the nitrogen atom and a hydroxyl group at the 3-position of the phenothiazine ring.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂OS | [1] |

| Molecular Weight | 300.42 g/mol | [1] |

| IUPAC Name | 10-[3-(dimethylamino)propyl]phenothiazin-3-ol | [1] |

| Synonyms | 3-Hydroxy Promazine | [2] |

Synthesis

A generalized workflow for a potential synthesis is outlined below.

Caption: Potential synthetic workflow for this compound.

Pharmacology

Mechanism of Action

This compound, like other phenothiazines, is understood to exert its primary pharmacological effects through the antagonism of dopamine receptors in the central nervous system.[4] The blockade of these receptors, particularly the D2 subtype, is a key mechanism underlying the antipsychotic effects of this class of drugs.[5]

Research on chlorpromazine, a closely related phenothiazine, has shown that 3-hydroxylation significantly increases the affinity for dopamine receptors, approximately doubling it compared to the parent compound. While specific binding affinity data (Kᵢ or IC₅₀ values) for this compound are not widely published, this finding suggests that it is a potent dopamine receptor antagonist.

The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the antipsychotic effects, while blockade in other dopaminergic pathways can lead to side effects.[5]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. However, studies on its parent compound, promazine, provide some insights. Promazine is metabolized in the liver, with this compound being one of its major metabolites.[3]

Studies in rats have shown that after administration of promazine, the parent drug and its metabolites are unevenly distributed, with significantly higher concentrations found in the brain compared to the plasma.[6] This suggests that this compound likely crosses the blood-brain barrier to exert its effects on the central nervous system.

The metabolism of promazine to this compound is mediated by cytochrome P450 enzymes.[7]

Experimental Protocols

Dopamine D2 Receptor Binding Assay (General Protocol)

While a specific protocol for this compound is not available, a general radioligand binding assay protocol to determine its affinity for dopamine D2 receptors can be adapted from established methods.

References

- 1. This compound | C17H20N2OS | CID 67569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 3-Hydroxypromazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-hydroxypromazine, a primary metabolite of the phenothiazine antipsychotic, promazine. Initially identified through metabolic studies of promazine, this compound has been a subject of interest in understanding the pharmacology and toxicology of its parent compound. This document details the initial identification of this compound as a biological transformation product, the subsequent development of its chemical synthesis, and the early-stage pharmacological investigations into its activity. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough resource for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Introduction

The landscape of psychopharmacology was revolutionized in the 1950s with the introduction of phenothiazine derivatives, among which promazine was a notable early example used for its tranquilizing and antipsychotic effects. The clinical use of promazine spurred extensive research into its metabolic fate to better understand its mechanism of action, efficacy, and side-effect profile. It was within this context that this compound was discovered as a significant product of promazine's biotransformation. This guide chronicles the journey from its initial detection in biological fluids to its chemical synthesis and preliminary pharmacological characterization.

Discovery as a Metabolite of Promazine

The first indications of the existence of this compound emerged from in vivo metabolic studies of promazine. Researchers investigating the elimination products of promazine in various species identified hydroxylated derivatives as key metabolites.

Initial Identification in Biological Samples

Early investigations into the metabolism of promazine in the late 1950s and early 1960s revealed the presence of several metabolites in urine. Through the use of chromatographic and spectroscopic techniques, researchers were able to isolate and characterize these compounds. A significant finding was the identification of a hydroxylated form of promazine, which was later confirmed to be this compound. It was established as a major metabolite, particularly in equine studies, where it was found conjugated in urine.[1]

Experimental Protocol: Isolation and Identification from Urine

The following is a generalized protocol based on the methodologies of the era for isolating and identifying this compound from urine samples of subjects treated with promazine.

Objective: To isolate and identify this compound from urine.

Methodology:

-

Sample Collection: Collect 24-hour urine samples from subjects administered with a clinical dose of promazine hydrochloride.

-

Enzymatic Hydrolysis: To cleave the conjugated metabolites (glucuronides and sulfates), treat the urine with β-glucuronidase/arylsulfatase at an appropriate pH and temperature.

-

Extraction: Adjust the pH of the hydrolyzed urine to be alkaline and perform a liquid-liquid extraction with an organic solvent such as ether or chloroform to isolate the free metabolites.

-

Chromatographic Separation: Concentrate the organic extract and subject it to paper or thin-layer chromatography (TLC) to separate the different metabolites.

-

Spectroscopic Analysis: Elute the separated compounds from the chromatogram and analyze them using UV-Vis spectroscopy and compare the spectra with synthetic standards. Further characterization could be performed using infrared (IR) spectroscopy and mass spectrometry.

Chemical Synthesis of this compound

Following its discovery as a metabolite, the chemical synthesis of this compound was crucial for confirming its structure and enabling further pharmacological studies. The primary route for its synthesis involved the preparation of a 3-methoxy-substituted phenothiazine precursor, followed by demethylation.

Synthetic Pathway

The synthesis of this compound was typically achieved through a multi-step process starting from a suitably substituted diphenylamine.

General Synthetic Scheme:

-

Synthesis of 3-Methoxyphenothiazine: This intermediate can be prepared by the thionation of 3-methoxydiphenylamine.

-

Alkylation: The 3-methoxyphenothiazine is then alkylated at the nitrogen atom with a 3-(dimethylamino)propyl chloride side chain. This step yields 3-methoxypromazine.

-

Demethylation: The final step involves the demethylation of the methoxy group of 3-methoxypromazine to yield the desired this compound. This can be achieved using reagents like hydrobromic acid or pyridine hydrochloride.

Early Pharmacological Investigations

The availability of synthetic this compound allowed for preliminary investigations into its pharmacological activity to determine if it contributed to the therapeutic effects or side effects of promazine.

In Vitro and In Vivo Studies

Early studies on the pharmacological properties of hydroxylated metabolites of phenothiazines, including this compound, were conducted to assess their potential antipsychotic and other central nervous system activities. These investigations often involved animal models to observe behavioral changes and in vitro assays to determine receptor binding affinities. While detailed quantitative data from the very earliest studies are scarce in modern databases, it was generally found that the hydroxylated metabolites retained some of the pharmacological activity of the parent compound, although often with reduced potency.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 10-[3-(dimethylamino)propyl]phenothiazin-3-ol | PubChem |

| CAS Number | 316-85-8 | PubChem |

| Molecular Formula | C₁₇H₂₀N₂OS | PubChem |

| Molecular Weight | 300.4 g/mol | PubChem |

| XLogP3 | 4.2 | PubChem |

Table 1: Physicochemical Properties of this compound.[2]

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Promazine to this compound

Caption: Metabolic conversion of promazine to this compound and its subsequent excretion.

Experimental Workflow for Metabolite Identification

Caption: Workflow for the isolation and identification of this compound from urine.

Conclusion

This compound was discovered as a major metabolite of promazine in the early era of psychopharmacological research. Its identification was a key step in understanding the biotransformation of phenothiazine drugs. The subsequent chemical synthesis of this compound provided the necessary material for structural confirmation and preliminary pharmacological assessment. While it did not emerge as a therapeutic agent in its own right, the study of this compound has contributed significantly to the broader knowledge of drug metabolism and the structure-activity relationships of phenothiazine derivatives. This guide serves as a foundational resource for professionals in the field, encapsulating the pivotal moments in the scientific history of this compound.

References

3-Hydroxypromazine: A Key Metabolite of Promazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Promazine, a phenothiazine antipsychotic, undergoes extensive metabolism, leading to the formation of numerous derivatives. Among these, 3-Hydroxypromazine has been identified as a significant metabolite. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its metabolic generation, analytical determination, and potential pharmacodynamic significance. This document is intended to serve as a resource for researchers in pharmacology, drug metabolism, and neuroscience, providing detailed experimental methodologies and highlighting areas where further investigation is warranted.

Introduction

Promazine is a first-generation antipsychotic medication characterized by its sedative and antiemetic properties. Its therapeutic effects and side-effect profile are influenced not only by the parent compound but also by its extensive biotransformation into various active and inactive metabolites. This compound is one such metabolite, formed through aromatic hydroxylation. Understanding the formation, fate, and activity of this metabolite is crucial for a complete comprehension of promazine's pharmacology and for the development of safer and more effective therapeutic agents.

Metabolism of Promazine to this compound

The primary site of promazine metabolism is the liver, where it is subjected to a variety of phase I and phase II biotransformation reactions. The formation of this compound is a phase I reaction, specifically an aromatic hydroxylation.

Enzymatic Pathway

The hydroxylation of the phenothiazine nucleus of promazine is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the specific CYP isoforms responsible for the 3-hydroxylation of promazine have not been definitively identified in the literature, studies on the metabolism of other phenothiazines, such as chlorpromazine, suggest the involvement of multiple CYP enzymes, with CYP2D6 and CYP3A4 often playing significant roles in aromatic hydroxylation.

The metabolic pathway can be visualized as follows:

Quantitative Data

Table 1: Key Kinetic Parameters for this compound Formation (Hypothetical Data)

| Parameter | Description | Experimental Value |

| Km | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Data not available |

| Vmax | Maximum reaction rate. | Data not available |

| CLint | Intrinsic clearance (Vmax/Km), a measure of the enzyme's catalytic efficiency. | Data not available |

Note: The table above highlights the need for further research to quantify the kinetics of this metabolic pathway.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters of this compound formation from promazine in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Promazine hydrochloride

-

This compound reference standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Prepare a stock solution of promazine in a suitable solvent (e.g., water or methanol).

-

In a series of microcentrifuge tubes, pre-incubate human liver microsomes (e.g., 0.2 mg/mL protein) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add varying concentrations of promazine to the microsome suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a predetermined time (e.g., 30 minutes). Ensure the reaction time is within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Analytical Method for this compound Quantification

Objective: To develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix (e.g., plasma, microsomal incubate).

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation from promazine and other metabolites.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Hypothetical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of a reference standard)

-

Internal Standard (IS): (e.g., a deuterated analog of this compound or a structurally similar compound) Precursor ion (Q1) -> Product ion (Q3)

-

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Note: The successful implementation of this method is contingent upon the availability of a certified this compound reference standard.

Pharmacological Activity of this compound

The pharmacological activity of phenothiazine metabolites can differ significantly from the parent compound. While direct studies on this compound are limited, research on analogous metabolites of other phenothiazines provides a basis for postulating its potential effects.

Receptor Binding Profile

Promazine and other phenothiazines exert their antipsychotic effects primarily through antagonism of dopamine D2 receptors. They also interact with a variety of other receptors, including serotonin (5-HT), adrenergic, cholinergic, and histaminergic receptors. A study on chlorpromazine metabolites indicated that 3-hydroxylation can increase the affinity for dopamine receptors.[1]

Table 3: Postulated Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Promazine (Literature Values) | This compound (Hypothesized) |

| Dopamine D2 | ~10-50 | Potentially < 10-50 (Higher Affinity) |

| Serotonin 5-HT2A | ~5-20 | Data not available |

Note: The values for this compound are hypothetical and require experimental validation.

Signaling Pathways

The interaction of this compound with D2 and 5-HT2A receptors would likely modulate downstream signaling pathways.

-

Dopamine D2 Receptor Signaling: As a Gi/o-coupled receptor, antagonism of D2 receptors by this compound would be expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in specific neuronal populations.

-

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled receptor. Antagonism of this receptor would block the serotonin-induced activation of phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

Future Directions and Conclusion

While this compound is a known metabolite of promazine, there is a significant lack of quantitative data regarding its formation and pharmacological activity. Future research should focus on:

-

Quantitative Metabolism: Determining the kinetic parameters of this compound formation in human liver microsomes and identifying the specific CYP isoforms involved.

-

Pharmacokinetics: Characterizing the in vivo pharmacokinetic profile of this compound in preclinical models and, if relevant, in humans.

-

Pharmacodynamics: Quantifying the binding affinities and functional activities of this compound at a broad range of CNS receptors.

-

In Vivo Activity: Assessing the antipsychotic potential and side-effect profile of this compound in animal models of psychosis.

A thorough understanding of the metabolic fate and pharmacological profile of this compound will provide a more complete picture of the clinical effects of promazine and may inform the development of novel antipsychotic drugs with improved efficacy and safety. This technical guide provides a framework for the experimental approaches necessary to fill the current knowledge gaps in this area.

References

The In Vivo Genesis of 3-Hydroxypromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promazine, a phenothiazine derivative with antipsychotic properties, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Among these, 3-Hydroxypromazine has been identified as a significant product of biotransformation. This technical guide provides a comprehensive overview of the in vivo formation of this compound, detailing the metabolic pathways, key enzymatic players, and established experimental protocols for its study. This document is intended to serve as a resource for researchers in drug metabolism, pharmacology, and toxicology, offering insights into the analytical methodologies and biological mechanisms governing the hydroxylation of promazine.

Introduction

The metabolic fate of a therapeutic agent is a critical determinant of its efficacy and safety profile. Promazine, a first-generation antipsychotic, is subject to a variety of metabolic reactions, including hydroxylation, N-demethylation, and sulfoxidation. The hydroxylation of the phenothiazine ring, particularly at the 3-position, represents a major metabolic pathway. Understanding the in vivo formation of this compound is crucial for a complete characterization of promazine's pharmacokinetics and for identifying potential drug-drug interactions. This guide synthesizes the current knowledge on the biotransformation of promazine to its 3-hydroxy metabolite, providing both theoretical background and practical experimental guidance.

Metabolic Pathway of this compound Formation

The primary route for the formation of this compound is through the aromatic hydroxylation of the promazine molecule. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly located in the liver.

Based on in vitro studies of promazine and related phenothiazines, the key CYP isozymes implicated in this metabolic pathway are believed to be CYP2D6 and CYP1A2 . Evidence from studies on the structurally similar drug chlorpromazine strongly suggests the involvement of these two enzymes in the hydroxylation of the phenothiazine nucleus[1]. For the related compound promethazine, CYP2D6 has been identified as the principal enzyme responsible for ring hydroxylation. While direct in vivo evidence for promazine is limited, the conservation of metabolic pathways among phenothiazines points towards a similar enzymatic basis.

The resulting this compound can then undergo further biotransformation, primarily through conjugation with glucuronic acid, to form a more water-soluble glucuronide conjugate that is readily excreted in the urine[2].

dot

Caption: Metabolic pathway of promazine to this compound.

Quantitative Data on In Vivo Formation

While this compound has been qualitatively identified as a major metabolite of promazine in vivo, particularly in equine studies, specific quantitative data on its formation is not extensively reported in publicly available literature. The term "major metabolite" suggests that a substantial fraction of the administered promazine dose is converted to this hydroxylated form.

For the purpose of this guide, the following table illustrates how such quantitative data would be presented. The values provided are hypothetical and serve as a template for researchers to populate with their own experimental findings.

| Species | Dose and Route of Administration | Biological Matrix | Time Point | Mean Concentration of this compound (ng/mL or µg/g) | Percentage of Administered Dose | Reference |

| Horse | 100 mg, IV | Urine | 24 hours | Data not available | Data not available | [2] |

| Rat | 10 mg/kg, IP | Plasma | 2 hours | Data not available | Data not available | N/A |

| Human | 25 mg, Oral | Plasma | 4 hours | Data not available | Data not available | N/A |

Note: The absence of specific quantitative data in the literature highlights a research gap and an opportunity for future studies in this area.

Experimental Protocols

The following sections detail representative experimental protocols for the in vivo study of this compound formation. These protocols are synthesized from methodologies reported for promazine and other phenothiazine drugs.

In Vivo Animal Study Protocol (Adapted from Equine and Rodent Models)

This protocol outlines a general procedure for an in vivo study in an animal model to investigate the metabolism of promazine to this compound.

4.1.1. Animal Model and Housing

-

Species: Horse (Thoroughbred or Standardbred) or Rat (Sprague-Dawley or Wistar).

-

Health Status: Clinically healthy, confirmed by veterinary examination.

-

Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the study.

-

Housing: Housed in individual stalls or cages with controlled temperature, humidity, and light-dark cycles.

-

Diet: Standard chow and water ad libitum.

4.1.2. Drug Administration

-

Drug: Promazine hydrochloride, dissolved in a sterile saline solution.

-

Dose:

-

Horse: 0.5 - 1.0 mg/kg body weight.

-

Rat: 5 - 10 mg/kg body weight.

-

-

Route of Administration: Intravenous (IV) via jugular vein catheter or oral gavage.

4.1.3. Sample Collection

-

Blood:

-

Collect blood samples (5-10 mL from horses, 0.5-1 mL from rats) into heparinized tubes at pre-dose (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Urine:

-

Collect urine using a collection harness (horses) or metabolic cages (rats) at specified intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours).

-

Measure the volume of each collection.

-

Store urine samples at -20°C or -80°C until analysis.

-

4.1.4. Sample Preparation for Analysis

-

Plasma:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Urine (for conjugated and unconjugated metabolites):

-

Thaw urine samples.

-

To determine total this compound (conjugated and unconjugated), perform enzymatic hydrolysis:

-

Adjust the pH of a urine aliquot to 5.0 with acetate buffer.

-

Add β-glucuronidase/arylsulfatase enzyme solution.

-

Incubate at 37°C for 12-18 hours.

-

-

Perform solid-phase extraction (SPE) for cleanup and concentration:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed (or non-hydrolyzed for unconjugated) urine sample.

-

Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 10% methanol).

-

Elute the metabolites with methanol or acetonitrile.

-

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

4.1.5. Analytical Methodology: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Promazine: [M+H]+ → fragment ion(s)

-

This compound: [M+H]+ → fragment ion(s)

-

Internal Standard (e.g., a deuterated analog): [M+H]+ → fragment ion(s)

-

-

-

Quantification: Generate a calibration curve using standards of this compound of known concentrations prepared in the same biological matrix.

dot

Caption: Experimental workflow for in vivo promazine metabolism study.

Conclusion

The in vivo formation of this compound is a key metabolic pathway for promazine, primarily driven by cytochrome P450 enzymes, with CYP2D6 and CYP1A2 as the likely major contributors. While its role as a major metabolite is established, a significant gap exists in the literature regarding quantitative data on its formation rates and concentrations in various species. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the in vivo metabolism of promazine and to generate the much-needed quantitative data. Further research in this area will undoubtedly enhance our understanding of promazine's pharmacokinetic profile and contribute to the safer and more effective use of phenothiazine antipsychotics.

References

An In-depth Technical Guide to the Pharmacological Profile of 3-Hydroxypromazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The pharmacological profile of 3-Hydroxypromazine as a distinct entity is not extensively characterized in publicly available scientific literature. This guide is compiled from existing data on its role as a metabolite and informed inferences drawn from structurally analogous compounds. A significant portion of the requested quantitative data and specific experimental protocols are not available due to a lack of published research focused solely on this compound.

Executive Summary

This compound is a primary and major metabolite of the phenothiazine antipsychotic, promazine. While promazine's pharmacology is well-established, this compound has received little independent investigation. This document synthesizes the available information, focusing on its metabolic origin and its potential pharmacological activity. The most significant finding, inferred from studies on the structurally similar compound chlorpromazine, suggests that this compound may possess a significantly higher affinity for dopamine D2 receptors than its parent compound, promazine. This potential for enhanced dopaminergic activity underscores the importance of understanding its contribution to the overall pharmacological effect of promazine. This guide highlights the current knowledge gaps and the necessity for further research.

Metabolic Profile

This compound is formed in the body following the administration of promazine. It is one of the two major metabolites, alongside 3-hydroxydesmonomethyl-promazine, identified in the urine of horses treated with promazine hydrochloride.[1][2] The metabolic process primarily involves aromatic hydroxylation of the phenothiazine ring system, a common metabolic pathway for this class of drugs. Following its formation, this compound is largely conjugated (e.g., with glucuronic acid or sulfate) before being excreted.[1][2]

Experimental Protocol: Metabolite Identification in Equine Urine

The identification of this compound as a metabolite was achieved through the following general methodology:[2]

-

Drug Administration: A clinical dose of promazine hydrochloride was administered intravenously to horses.

-

Sample Collection: Urine samples were collected over a specified period.

-

Enzymatic Hydrolysis: To analyze the conjugated metabolites, urine samples were incubated with a β-glucuronidase/arylsulfatase enzyme preparation to cleave the conjugate moieties.

-

Extraction: The hydrolyzed urine was then subjected to a liquid-liquid or solid-phase extraction process to isolate the drug and its metabolites.

-

Chromatographic Analysis: The extracted compounds were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical structures of the metabolites based on their mass spectra and retention times.[1]

Visualization: Metabolic Pathway of Promazine

Caption: Metabolic conversion of Promazine to its excreted 3-hydroxy metabolite.

Pharmacological Profile

Direct and quantitative pharmacological data for this compound is exceptionally scarce. No dedicated studies detailing its receptor binding affinities or functional potencies were identified. However, critical inferences can be drawn from research on chlorpromazine, a closely related phenothiazine.

Receptor Binding Affinity

A pivotal study on chlorpromazine metabolites provides insight into the potential activity of this compound. In this study, various metabolites were tested for their ability to compete with ³H-haloperidol binding at dopamine receptors in rat striatal membranes. The results indicated that 3-hydroxylation of the chlorpromazine structure doubles its affinity for the dopamine receptor .[3] By chemical analogy, it is highly probable that this compound also possesses an enhanced affinity for dopamine receptors compared to its parent drug, promazine.

Data Presentation

Table 1: Inferred Dopamine Receptor Affinity of this compound

| Compound | Parent Drug | Inferred Relative Affinity for Dopamine Receptors | Source of Inference |

|---|

| this compound | Promazine | ~2x that of parent compound | Creese et al. (1978) on Chlorpromazine[3] |

Note: This value is an extrapolation and requires direct experimental confirmation for this compound.

Experimental Protocol: Radioligand Binding Assay (General Methodology)

To experimentally determine the receptor affinity of this compound, a competitive radioligand binding assay would be employed. A general protocol is as follows:

-

Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatum for D2 receptors) is homogenized and centrifuged to prepare a crude membrane suspension.

-

Assay Incubation: The membranes are incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) that specifically binds to the target receptor.

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Equilibrium & Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Signaling Pathways

Given the inference of enhanced dopamine receptor affinity, this compound is hypothesized to act as an antagonist at D2-like (D2, D3, D4) dopamine receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs). Antagonism of these receptors would block the downstream signaling cascade typically initiated by dopamine.

Visualization: Hypothesized D2 Receptor Antagonism Workflow

Caption: Hypothesized mechanism of D2 receptor antagonism by this compound.

Conclusion & Future Research

The current understanding of this compound's pharmacology is incomplete and largely inferential. Its identification as a major metabolite of promazine, combined with evidence that 3-hydroxylation can double dopamine receptor affinity in a related molecule, strongly suggests that it is not an inert byproduct. It may contribute significantly, and perhaps qualitatively differently, to the overall clinical effects and side-effect profile of promazine.

To elucidate its precise role, dedicated research is imperative. The following areas represent critical next steps:

-

Quantitative Receptor Profiling: A broad panel of competitive binding assays is needed to determine the Ki values of this compound for all major dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.

-

Functional Activity Assays: In vitro assays (e.g., calcium flux, cAMP accumulation) are required to determine if this compound acts as an antagonist, agonist, or partial agonist at its target receptors.

-

Pharmacokinetic Studies: A full pharmacokinetic profile (ADME) of pure this compound is necessary to understand its distribution, half-life, and potential for accumulation in key tissues like the brain.

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Hydroxypromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-Hydroxypromazine, a key metabolite of the phenothiazine antipsychotic promazine. While specific quantitative binding data for this compound is limited in publicly available literature, this document synthesizes the known pharmacology of phenothiazines and their metabolites to elucidate its probable molecular interactions and downstream signaling effects. The primary mechanism of action is likely centered on the antagonism of dopamine D2 and serotonin 5-HT2A receptors, characteristic of this class of antipsychotic agents. This guide presents comparative binding affinity data for the parent compound, chlorpromazine, to provide a relevant pharmacological context. Detailed, representative experimental protocols for receptor binding assays are provided, alongside visualizations of the presumed downstream signaling cascades.

Introduction

This compound is an active metabolite of the phenothiazine antipsychotic drug promazine. The therapeutic efficacy and side-effect profile of many psychotropic medications are significantly influenced by the pharmacological activity of their metabolites. Understanding the mechanism of action of this compound is therefore crucial for a comprehensive understanding of the clinical pharmacology of its parent compound. Phenothiazines exert their antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] Additionally, many phenothiazines, particularly the "atypical" antipsychotics, exhibit significant affinity for various other neurotransmitter receptors, including serotonin (5-HT) receptors, which is thought to contribute to a broader spectrum of therapeutic activity and a more favorable side-effect profile.

Hydroxylation of the phenothiazine ring structure is a common metabolic pathway and has been shown to modulate receptor binding affinity. Studies on related compounds, such as chlorpromazine, have indicated that 3-hydroxylation can significantly influence dopamine receptor binding, in some cases doubling the affinity for D2 receptors compared to the parent compound.

Core Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

The primary mechanism of action of this compound is presumed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is the cornerstone of the antipsychotic effect of phenothiazines. This action is believed to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. By preventing the binding of dopamine to these receptors, this compound likely modulates downstream signaling cascades, leading to a reduction in dopaminergic neurotransmission.[1]

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of many second-generation (atypical) antipsychotics. This action is thought to contribute to efficacy against the "negative" symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. Blockade of 5-HT2A receptors can indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for cognitive function.

Quantitative Receptor Binding Data

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chlorpromazine

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |

| Dopamine D1 | [3H]SCH23390 | Rat Striatum | 9.8 |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 1.9 |

| Dopamine D3 | [3H]Spiperone | Recombinant | 2.5 |

| Dopamine D4 | [3H]Spiperone | Recombinant | 3.2 |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 33 |

| Serotonin 5-HT2A | [3H]Ketanserin | Rat Cortex | 2.1 |

| Serotonin 5-HT2C | [3H]Mesulergine | Porcine Choroid Plexus | 13 |

| Serotonin 5-HT6 | [3H]LSD | Recombinant | 6.8 |

| Serotonin 5-HT7 | [3H]LSD | Recombinant | 4.6 |

| Alpha-1 Adrenergic | [3H]Prazosin | Rat Cortex | 1.8 |

| Histamine H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | 0.5 |

| Muscarinic M1 | [3H]Pirenzepine | Human Cortex | 13 |

Disclaimer: This data is for the parent compound chlorpromazine and serves as an estimate. The binding affinities of this compound may differ.

Presumed Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound is expected to trigger a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Antagonism of these receptors by this compound would block the canonical signaling pathway initiated by dopamine.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G proteins. Antagonism of these receptors by this compound would inhibit the signaling cascade initiated by serotonin.

Experimental Protocols

The following are detailed, representative protocols for conducting radioligand binding assays to determine the affinity of a test compound, such as this compound, for dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with [3H]Spiperone.

Materials:

-

Receptor Source: Rat striatal membranes or commercially available membranes from cells expressing recombinant human D2 receptors.

-

Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

-

Non-specific Ligand: Haloperidol (10 µM final concentration).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Cocktail.

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of this compound dilution.

-

100 µL of receptor membrane preparation (e.g., 100-200 µg protein/well).

-

50 µL of [3H]Spiperone at a final concentration near its Kd (e.g., 0.2-0.5 nM).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.

-

Count the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin 5-HT2A receptor using a competitive binding assay with [3H]Ketanserin.

Materials:

-

Receptor Source: Rat cortical membranes or commercially available membranes from cells expressing recombinant human 5-HT2A receptors.

-

Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

-

Non-specific Ligand: Mianserin (10 µM final concentration).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Cocktail.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM Mianserin (for non-specific binding) or 50 µL of this compound dilution.

-

100 µL of receptor membrane preparation (e.g., 100-200 µg protein/well).

-

50 µL of [3H]Ketanserin at a final concentration near its Kd (e.g., 0.5-1.0 nM).

-

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.

-

Count the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

While direct and comprehensive quantitative data for this compound remains to be fully elucidated, the available evidence strongly suggests that its mechanism of action aligns with that of other phenothiazine antipsychotics, primarily involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The provided comparative data for chlorpromazine, along with detailed experimental protocols and signaling pathway diagrams, offer a robust framework for researchers and drug development professionals to further investigate the pharmacological profile of this important metabolite. Future studies focusing on obtaining precise binding affinities and functional activities of this compound at a wider range of neurotransmitter receptors are warranted to fully understand its contribution to the overall clinical effects of promazine.

References

Neuroleptic Activity of 3-Hydroxypromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroleptic activity of 3-Hydroxypromazine, a primary metabolite of the phenothiazine antipsychotic, promazine. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available qualitative and comparative data to elucidate its potential role in the therapeutic effects and side-effect profile of its parent compound. This guide covers the pharmacological basis of its activity, including its interaction with the dopamine D2 receptor, and provides detailed, generalized experimental protocols for key assays used in the evaluation of neuroleptic agents.

Introduction

Promazine, a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of various metabolites, including this compound. Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of the parent drug's overall clinical profile, including its therapeutic efficacy and adverse effects. This guide focuses specifically on the neuroleptic properties of this compound, which are primarily attributed to its interaction with central dopamine receptors.

Core Pharmacology: Dopamine Receptor Interaction

Research indicates that ring-hydroxylated metabolites of phenothiazines, a class to which this compound belongs, retain significant affinity for the dopamine D2 receptor.[1] One study on various phenothiazine metabolites found that the relative potencies of ring-hydroxylated and N-demethylated metabolites for dopamine D2 receptor binding ranged from 20% to 70% compared to their respective parent drugs.[1] Furthermore, a study on chlorpromazine, a structurally similar phenothiazine, revealed that 3-hydroxylation doubles the affinity for dopamine receptor sites compared to the parent compound. This suggests that the 3-hydroxy moiety is a critical determinant of neuroleptic activity within this class of compounds.

The interaction of this compound with the dopamine D2 receptor is believed to be antagonistic, thereby reducing dopaminergic neurotransmission. This action in the mesolimbic pathway is correlated with the antipsychotic effects of these drugs.

Quantitative Data Summary

As of the latest literature review, specific quantitative binding affinity or in vivo efficacy data for this compound is not available. The following table summarizes the available comparative data for hydroxylated phenothiazine metabolites.

| Compound/Metabolite Class | Receptor Target | Relative Potency (Compared to Parent Compound) | Reference |

| Ring-Hydroxylated Phenothiazine Metabolites | Dopamine D2 Receptor | 20% - 70% | [1] |

| 3-Hydroxychlorpromazine | Dopamine Receptors | ~200% |

Note: The lack of precise Ki or IC50 values for this compound represents a significant knowledge gap and highlights an area for future research.

Experimental Protocols

The following sections detail generalized experimental protocols for assays critical to determining the neuroleptic activity of compounds like this compound.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay is used to determine the binding affinity of a test compound to the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue homogenate (source of D2 receptors) or cells expressing recombinant D2 receptors.

-

Radioligand: [3H]Spiperone or [3H]Haloperidol (high-affinity D2 receptor antagonists).

-

Test Compound: this compound.

-

Non-specific binding agent: Haloperidol or another suitable D2 antagonist at a high concentration.

-

Incubation buffer (e.g., Tris-HCl buffer with physiological salts).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat striatum or from cells expressing D2 receptors via homogenization and centrifugation.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conditioned Avoidance Response (CAR) in Rodents

This in vivo behavioral assay is a classic predictive screen for antipsychotic activity.

Objective: To determine the effective dose (ED50) of this compound required to inhibit the conditioned avoidance response without producing motor impairment.

Apparatus:

-

A shuttle box with two compartments separated by a door or a hurdle.

-

A conditioned stimulus (CS) source (e.g., a light or a tone).

-

An unconditioned stimulus (US) source (e.g., an electric grid floor for foot shock).

-

Control and recording equipment.

Procedure:

-

Acquisition Training:

-

Place a rat or mouse in one compartment of the shuttle box.

-

Present the CS for a fixed duration (e.g., 10 seconds).

-

If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

-

If the animal does not move, deliver the US (a mild foot shock) at the end of the CS presentation.

-

The animal can escape the shock by moving to the other compartment (an escape response).

-

Repeat this procedure for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.

-

-

Drug Testing:

-

Once the animals are trained, administer different doses of this compound (or vehicle control) intraperitoneally or subcutaneously at a specified time before the test session.

-

Conduct a test session identical to the training sessions.

-

Record the number of avoidance responses, escape responses, and escape failures (no response to the shock).

-

-

Data Analysis:

-

Calculate the percentage of avoidance responses for each dose group.

-

Determine the ED50, the dose of the drug that produces a 50% reduction in avoidance responding.

-

It is crucial to observe that the drug does not significantly increase escape failures, which would indicate motor impairment rather than a specific effect on the conditioned response.

-

Mandatory Visualizations

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Caption: Generalized workflow for a dopamine D2 receptor radioligand binding assay.

Conclusion and Future Directions

This compound, a metabolite of promazine, is likely to contribute to the overall neuroleptic profile of its parent drug through its interaction with dopamine D2 receptors. Comparative data from related phenothiazine metabolites strongly suggest that it possesses significant D2 receptor antagonist activity. However, the lack of direct quantitative data for this compound is a notable limitation in the current understanding of its pharmacology.

Future research should focus on:

-

Determining the precise binding affinities (Ki values) of this compound for dopamine D2 and other relevant receptors (e.g., serotonin, adrenergic, muscarinic) through dedicated in vitro binding studies.

-

Evaluating the in vivo efficacy of this compound in preclinical models of psychosis, such as the conditioned avoidance response test, to establish its ED50.

-

Investigating the pharmacokinetic profile of this compound to understand its concentration and persistence in the brain following promazine administration.

Such studies will be invaluable for drug development professionals in refining structure-activity relationships for phenothiazine antipsychotics and for researchers and scientists seeking a more complete understanding of the complex pharmacology of these widely used medications.

References

3-Hydroxypromazine: A Technical Guide to Dopamine Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the dopamine receptor affinity of 3-Hydroxypromazine, a hydroxylated metabolite of the phenothiazine antipsychotic, promazine. While comprehensive quantitative binding data for this compound across all dopamine receptor subtypes is not extensively available in publicly accessible literature, this document synthesizes existing knowledge on related phenothiazines to infer its likely receptor affinity profile. This guide also presents detailed experimental protocols for conducting dopamine receptor binding assays and illustrates key experimental and signaling pathways through structured diagrams. This information is intended to support further research and drug development efforts focused on phenothiazine metabolites and their interactions with dopaminergic systems.

Introduction

This compound is a metabolite of promazine, a phenothiazine derivative with antipsychotic properties. The therapeutic effects and side-effect profiles of phenothiazines are largely mediated by their interaction with various neurotransmitter receptors, most notably the dopamine receptors. The five subtypes of dopamine receptors (D1, D2, D3, D4, and D5) are all G-protein coupled receptors and are primary targets for a wide range of neuropsychiatric drugs. Understanding the affinity of metabolites like this compound for these receptors is crucial for elucidating their potential contribution to the overall pharmacological profile of the parent drug.

Hydroxylation of phenothiazines can significantly alter their receptor binding affinities. For instance, it has been reported that 3-hydroxylation of chlorpromazine, a structurally similar phenothiazine, doubles its affinity for dopamine receptors. This suggests that this compound is likely a pharmacologically active metabolite with a significant affinity for dopamine receptors.

Dopamine Receptor Affinity of this compound

| Receptor Subtype | This compound Affinity (Ki) | Remarks |

| D1 | Data not available | Promazine, the parent compound, has a moderate affinity for D1 receptors. The effect of 3-hydroxylation on D1 affinity is not well-documented. |

| D2 | Data not available | Expected to have high affinity. 3-hydroxylation of the related compound chlorpromazine doubles its D2 receptor affinity. |

| D3 | Data not available | Promazine displays a high affinity for D3 receptors. It is likely that this compound retains a significant affinity for this receptor subtype. |

| D4 | Data not available | Promazine has a moderate affinity for D4 receptors. The affinity of this compound is unknown. |

| D5 | Data not available | Promazine's affinity for D5 receptors is not as well-characterized. The affinity of this compound is unknown. |

Experimental Protocols

The following sections describe standardized methodologies for determining the dopamine receptor affinity of a compound like this compound.

Radioligand Binding Assay

This is the most common method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine receptor subtypes (D1-D5).

Materials:

-

Receptor Source: Cell membranes from stably transfected cell lines (e.g., CHO or HEK293) expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

-

Radioligand: A tritiated ligand with high affinity and selectivity for the receptor subtype of interest (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2 and D3, [³H]N-methylspiperone for D4 and D5).

-

Test Compound: this compound of known concentration.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., haloperidol or butaclamol).

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological salts and other additives to minimize non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: The transfected cells are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well will contain the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and either buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

3-Hydroxypromazine: A Technical Whitepaper on its Pharmacological Profile and Potential Therapeutic Relevance

Disclaimer: 3-Hydroxypromazine is a metabolite of the antipsychotic medications promazine and chlorpromazine. It is not currently approved for direct therapeutic use in humans, and clinical trial data for this compound as a standalone agent is not available in the public domain. This document summarizes the existing preclinical data and discusses its potential contribution to the pharmacological effects of its parent compounds.

Introduction

This compound is a pharmacologically active metabolite of the phenothiazine antipsychotics promazine and chlorpromazine. While not utilized as a therapeutic agent in its own right, understanding its properties is crucial for a comprehensive grasp of the mechanism of action and overall clinical effects of its parent drugs. This whitepaper provides a detailed overview of the known pharmacology, metabolism, and potential therapeutic significance of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacology

The primary pharmacological activity of this compound appears to be centered on the dopamine system, a key target for antipsychotic drugs. Research indicates that the hydroxylation of promazine at the 3-position significantly influences its affinity for dopamine receptors.

Dopamine Receptor Binding Affinity

Studies on rat corpus striatum membranes have demonstrated that this compound exhibits a higher affinity for dopamine D2 receptors compared to its parent compound, chlorpromazine. This suggests that the metabolic conversion to this hydroxylated form may play a role in the overall antipsychotic efficacy of chlorpromazine.

Quantitative Data

The following table summarizes the available quantitative data regarding the dopamine receptor affinity of this compound in comparison to its parent compound.

| Compound | Receptor | Affinity (IC50) | Fold Change vs. Parent Compound | Reference |

| This compound | Dopamine D2 | Data not available | Approximately 2x higher than Chlorpromazine | [1] |

| Chlorpromazine | Dopamine D2 | Data not available | - | [1] |

Note: Specific IC50 values were not provided in the available literature, only a relative comparison.

Metabolism

This compound is formed in the body following the administration of promazine or chlorpromazine. It has been identified as a major metabolite in horses treated with promazine hydrochloride.[2][3] The metabolic pathway involves enzymatic hydroxylation of the phenothiazine ring.

Metabolic pathway of this compound formation.

Experimental Protocols

Dopamine Receptor Binding Assay

The enhanced affinity of this compound for dopamine receptors was determined using a competitive radioligand binding assay. The general protocol for such an assay is as follows:

-

Tissue Preparation: Homogenization of rat corpus striatum tissue, which is rich in dopamine receptors.

-

Membrane Isolation: Centrifugation of the homogenate to isolate the cell membrane fraction containing the receptors.

-

Incubation: Incubation of the membrane preparation with a radiolabeled ligand that specifically binds to dopamine receptors (e.g., ³H-haloperidol).

-

Competition: Addition of varying concentrations of the test compound (this compound or its parent drug) to compete with the radioligand for receptor binding.

-

Separation: Separation of bound and free radioligand, typically through filtration.

-

Quantification: Measurement of the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculation of the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which is a measure of its binding affinity.

Workflow for a competitive dopamine receptor binding assay.

Potential Therapeutic Significance

The increased affinity of this compound for dopamine D2 receptors suggests that it may be a significant contributor to the therapeutic effects of promazine and chlorpromazine. The clinical efficacy of these parent drugs may, in part, be mediated by their metabolic conversion to this more potent metabolite. This has several implications for drug development and clinical practice:

-

Individual Variability: Differences in patient metabolism could lead to varying levels of this compound, potentially explaining some of the inter-individual variability in response and side effects to promazine and chlorpromazine.

-

Drug Design: The structure of this compound could serve as a lead compound for the design of new antipsychotic drugs with potentially improved efficacy and side-effect profiles.

-

Pharmacokinetic-Pharmacodynamic Modeling: A better understanding of the formation and activity of this metabolite is essential for developing accurate PK/PD models for its parent compounds.

Conclusion